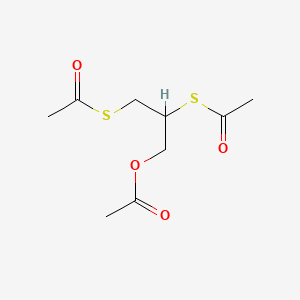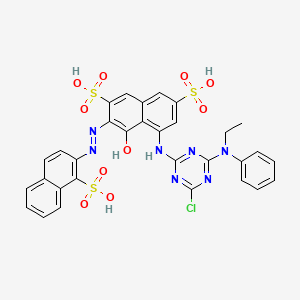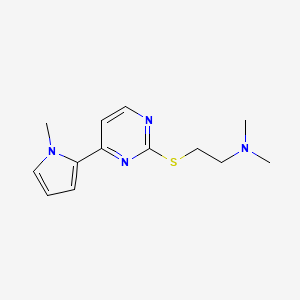![molecular formula C9H13BrO2 B12798300 7-Bromobicyclo[2.2.1]hept-2-yl acetate CAS No. 10389-63-6](/img/structure/B12798300.png)
7-Bromobicyclo[2.2.1]hept-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 110579: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 110579 involves multiple steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of NSC 110579 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 110579 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification. Conditions such as temperature, solvent, and catalyst choice are crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: In chemistry, NSC 110579 is used as a building block for synthesizing more complex molecules
Biology: Biologically, NSC 110579 is studied for its potential interactions with biological macromolecules. Researchers investigate its binding affinity to proteins, nucleic acids, and other biomolecules to understand its potential as a therapeutic agent or biochemical tool.
Medicine: In medicine, NSC 110579 is explored for its potential therapeutic effects. Studies focus on its ability to modulate biological pathways, inhibit specific enzymes, or interact with cellular receptors. These properties make it a candidate for drug development and disease treatment.
Industry: Industrially, NSC 110579 is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial catalysts, improve the efficiency of chemical reactions, and contribute to the production of high-value chemicals.
Mécanisme D'action
The mechanism of action of NSC 110579 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
NSC 727357: Another compound studied for its potential therapeutic effects, particularly in cancer treatment.
Paclitaxel: A well-known chemotherapeutic agent with a different mechanism of action but similar applications in cancer therapy.
Uniqueness: NSC 110579 is unique due to its specific chemical structure and properties, which differentiate it from other compounds
Conclusion
NSC 110579 is a compound of significant interest in the scientific community Its unique properties and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study
Propriétés
Numéro CAS |
10389-63-6 |
|---|---|
Formule moléculaire |
C9H13BrO2 |
Poids moléculaire |
233.10 g/mol |
Nom IUPAC |
(7-bromo-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C9H13BrO2/c1-5(11)12-8-4-6-2-3-7(8)9(6)10/h6-9H,2-4H2,1H3 |
Clé InChI |
DPSPXRTZVZNQIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC2CCC1C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


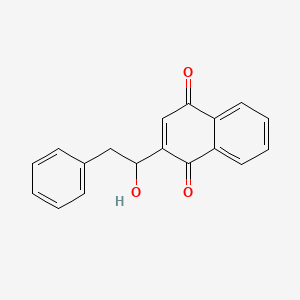

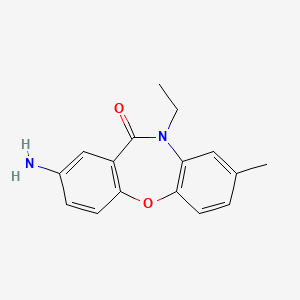
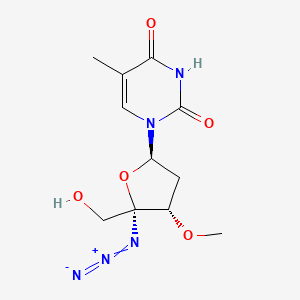
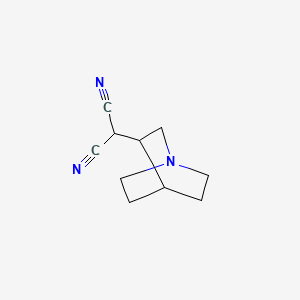

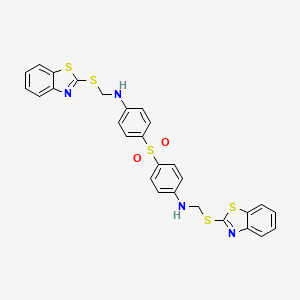

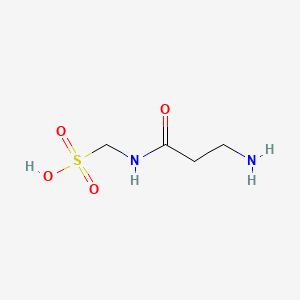

![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
